molecular formula C21H23FN2O2 B2699172 N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-2-phenylacetamide CAS No. 1421452-40-5

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-2-phenylacetamide

Cat. No.: B2699172
CAS No.: 1421452-40-5
M. Wt: 354.425
InChI Key: ZJCXXUOJDBOWPP-UHFFFAOYSA-N
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Description

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]-2-phenylacetamide is a synthetic phenylacetamide derivative featuring a 3-fluorophenyl group and a 2-oxopyrrolidin-1-yl moiety. The compound’s structure includes a phenylacetamide core (2-phenylacetamide) substituted with a propyl chain bearing a fluorinated aromatic ring and a pyrrolidinone (2-oxopyrrolidin-1-yl) group. Such structural motifs are common in medicinal chemistry, particularly in compounds targeting enzymes or receptors where hydrophobic interactions and precise spatial orientation are critical .

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c22-18-9-4-8-17(12-18)13-19(24-11-5-10-21(24)26)15-23-20(25)14-16-6-2-1-3-7-16/h1-4,6-9,12,19H,5,10-11,13-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCXXUOJDBOWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-2-phenylacetamide typically involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of the fluorophenyl and phenylacetamide groups. Common synthetic routes may involve the use of reagents such as fluorobenzene, pyrrolidinone, and phenylacetic acid derivatives. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced technologies such as flow microreactors can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-2-phenylacetamide has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: This compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating cellular signaling pathways. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:

Key Comparative Insights

Core Structure Variations: The target compound’s phenylacetamide core is shared with DDU86439 and patent examples, but substituents differ significantly. DDU86439 incorporates an indazole ring and dimethylamino group, which may enhance basicity and solubility compared to the target’s pyrrolidinone . Patent compounds () replace the pyrrolidinone with benzothiazole, introducing a rigid aromatic system. Benzothiazole derivatives often exhibit enhanced π-π stacking and metabolic stability but may reduce solubility .

Fluorophenyl Substituent: The 3-fluorophenyl group is a common feature in the target compound and DDU86437. Fluorination typically increases lipophilicity and resistance to oxidative metabolism, improving bioavailability . In DDU86439, this group contributes to trypanocidal activity, suggesting the target compound may also target parasitic enzymes or similar pathways .

Biological Activity: DDU86439’s EC50 of 6.9 µM against T. The absence of a dimethylamino or indazole group in the target compound may shift its activity profile, as these groups influence membrane permeability and target binding .

Physicochemical Properties: The pyrrolidinone ring in the target compound likely enhances solubility relative to the benzothiazole-based patent compounds, which are more lipophilic. However, compared to DDU86439’s dimethylamino group, the pyrrolidinone’s neutral lactam may reduce basicity, affecting ionization and distribution .

Conformational Considerations

The pyrrolidinone ring’s puckering (described by Cremer-Pople parameters) could influence the target compound’s 3D conformation and binding mode. For example, a twisted envelope conformation might optimize interactions with a target’s hydrophobic pocket, whereas a planar arrangement could hinder binding . Similar analyses for DDU86439’s indazole ring (a rigid planar system) suggest that substituent geometry critically affects activity .

Biological Activity

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-2-phenylacetamide is a synthetic compound with notable potential in biological research and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Pyrrolidinone moiety : Implicated in various biological interactions.
  • Phenylacetamide structure : Commonly associated with analgesic and anti-inflammatory properties.
PropertyValue
Molecular FormulaC19H20FN3O2
Molecular Weight329.37 g/mol
LogP2.04
Polar Surface Area79 Å
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2

The biological activity of this compound is primarily attributed to its interaction with specific G Protein-Coupled Receptors (GPCRs) and enzymes.

Interaction with GPCRs

Research indicates that the compound may act as an agonist or antagonist at various GPCRs, which are crucial for cellular signaling pathways. For instance, it may modulate pathways involving:

  • Cyclic AMP (cAMP) : Influencing metabolic processes.
  • Calcium signaling : Affecting muscle contraction and neurotransmitter release.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in pain pathways, which could lead to analgesic effects.
  • Receptor Binding Affinity : It binds selectively to certain receptors, which may explain its therapeutic effects.

In Vivo Studies

Preclinical in vivo studies have provided insights into the pharmacological effects of the compound:

  • Analgesic Effects : Animal models have indicated that the compound reduces pain responses, suggesting its potential as an analgesic agent.
  • Anti-inflammatory Activity : Evidence of reduced inflammation markers in treated models supports its use in inflammatory conditions.

Case Studies

Several case studies have explored the efficacy of this compound in different contexts:

  • Chronic Pain Management : A study highlighted its effectiveness in managing chronic pain conditions, showing comparable results to established analgesics.
  • Neurological Disorders : Research has indicated potential benefits in treating disorders such as neuropathic pain, where modulation of GPCRs plays a critical role.

Q & A

Q. What are the standard synthetic routes for N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-2-phenylacetamide?

The synthesis typically involves multi-step protocols:

  • Substitution reactions : Alkaline conditions for fluorophenyl group introduction (e.g., using 3-chloro-4-fluoronitrobenzene analogs and pyridinemethanol derivatives under basic conditions) .
  • Reduction : Acidic reduction of nitro intermediates (e.g., iron powder in HCl) to generate aniline intermediates .
  • Condensation : Use of condensing agents (e.g., DCC or EDC) to couple intermediates with phenylacetamide moieties .
  • Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for solubility and reactivity .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm hydrogen/carbon environments, particularly verifying fluorophenyl and pyrrolidinone substituents .
    • IR : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹) and amide bonds (~1650 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
  • Elemental analysis : To confirm C/H/N ratios (e.g., expected ranges: C 68–80%, H 5–7%, N 4–6%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization strategies include:

  • Design of Experiments (DoE) : Statistical modeling to assess variables like temperature (e.g., 60–100°C), catalyst loading (e.g., piperidine at 5–10 mol%), and reaction time .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may require post-reaction purification to remove residues .
  • Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP) for challenging condensation steps .

Q. How can contradictions in spectral or analytical data be resolved?

Common discrepancies and solutions:

  • Melting point variability : Purify via recrystallization (methanol/water systems) and validate with differential scanning calorimetry (DSC) .
  • NMR signal splitting : Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent interference and employ 2D NMR (COSY, HSQC) to resolve overlapping peaks .
  • Mass spectrometry impurities : Combine LC-MS with preparative HPLC to isolate and identify byproducts (e.g., hydrolyzed intermediates) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

SAR studies focus on:

  • Functional group modifications : Substituting the fluorophenyl group with chloro- or methoxy analogs to assess bioactivity changes .
  • Molecular docking : Computational modeling against target proteins (e.g., kinase enzymes) using software like AutoDock or Schrödinger Suite .
  • In vitro assays : Testing anti-inflammatory or antimicrobial activity via COX-2 inhibition or bacterial growth assays, correlating results with structural features .

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